molecular formula C11H13N5S B1483492 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098104-41-5

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1483492
CAS RN: 2098104-41-5
M. Wt: 247.32 g/mol
InChI Key: PRSYUHWLQSRVBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, often involves heterocyclization of various substrates . One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

Thiophene-based analogs, like 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds . The reaction mechanism often involves sulfur heterocyclization and 1,3-migration of silicon in DMF solution .

Scientific Research Applications

Pharmaceutical Research

The thiophene component of the compound is known for its potential as a biologically active class, often explored for medicinal chemistry to develop compounds with various biological effects. Thiophene derivatives have been studied for their therapeutic importance, with some showing significant activity as enzyme inhibitors .

Synthetic Organic Chemistry

Azidomethyl groups are widely used in synthetic organic chemistry due to their versatility. They play a central role in the synthesis of 1,2,3-triazoles in click chemistry, which is crucial for developing pharmaceuticals and other advanced materials .

Materials Chemistry

Azide compounds are integral to materials chemistry, where they contribute to the development of novel materials with specific properties. The azidomethyl group in the compound could be utilized in creating new materials through various synthetic pathways .

Heterocyclic Chemistry

Organic azides, such as the azidomethyl group, are involved in synthesizing various heterocycles, including pyrazoles like the one in the compound . These heterocycles are essential in developing new drugs and materials .

Enzyme Inhibition Studies

Given the urease inhibition activity demonstrated by certain thiophene derivatives, the compound could be explored for similar bioactivities, potentially leading to new treatments or diagnostic tools .

Advanced Compound Development

The combination of thiophene and azidomethyl groups could lead to the development of advanced compounds with unique biological effects, expanding the scope of research in medicinal chemistry .

Future Directions

Thiophene-based analogs, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, continue to attract the interest of scientists due to their potential biological activities and their role in the advancement of organic semiconductors . Future research may focus on exploring their diverse applications in pharmaceuticals, material science, and industrial chemistry .

properties

IUPAC Name

5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSYUHWLQSRVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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